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molecular formula C10HF19O2<br>C9F19COOH B1679601 Perfluorodecanoic acid CAS No. 335-76-2

Perfluorodecanoic acid

Cat. No. B1679601
M. Wt: 514.08 g/mol
InChI Key: PCIUEQPBYFRTEM-UHFFFAOYSA-N
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Patent
US05455373

Procedure details

Perfluorodecanoic acid 788 g (1.53 mole), bromine 144 g (0.90 mole) and Freon 113 (200 ml) were treated with fluorine at 30°-38° C. according to the method of Example 3. Approximately 736 g of perfluorononyl bromide (88% yield) was produced. The perfluoroalkyl halide has a boiling point between 95°-6° C./20 mm Hg and a melting point of 30° C.
Quantity
788 g
Type
reactant
Reaction Step One
Quantity
144 g
Type
reactant
Reaction Step One
Name
fluorine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
113
Quantity
200 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[F:1][C:2]([F:31])([C:6]([F:30])([F:29])[C:7]([F:28])([F:27])[C:8]([F:26])([F:25])[C:9]([F:24])([F:23])[C:10]([F:22])([F:21])[C:11]([F:20])([F:19])[C:12]([F:18])([F:17])[C:13]([F:16])([F:15])[F:14])C(O)=O.[Br:32]Br.FF>>[F:1][C:2]([Br:32])([F:31])[C:6]([F:30])([F:29])[C:7]([F:28])([F:27])[C:8]([F:26])([F:25])[C:9]([F:24])([F:23])[C:10]([F:22])([F:21])[C:11]([F:20])([F:19])[C:12]([F:18])([F:17])[C:13]([F:16])([F:15])[F:14]

Inputs

Step One
Name
Quantity
788 g
Type
reactant
Smiles
FC(C(=O)O)(C(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)F
Name
Quantity
144 g
Type
reactant
Smiles
BrBr
Name
fluorine
Quantity
0 (± 1) mol
Type
reactant
Smiles
FF
Name
113
Quantity
200 mL
Type
solvent
Smiles

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
FC(C(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)Br
Measurements
Type Value Analysis
AMOUNT: MASS 736 g
YIELD: PERCENTYIELD 88%
YIELD: CALCULATEDPERCENTYIELD 149%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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